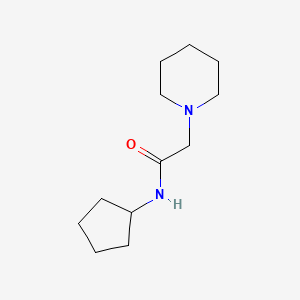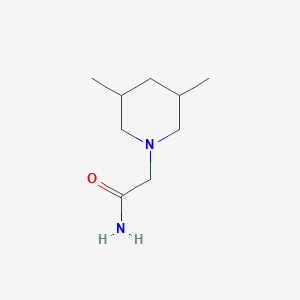
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a derivative of acetaminophen, which is a widely used analgesic drug. APAP has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to have antitumor activity and has been studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. It is believed to work by inhibiting the activity of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the perception of pain. By inhibiting the activity of COX, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has also been found to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to reduce the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. One area of research is the development of new derivatives of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide with improved biological activities. Another area of research is the study of the molecular mechanisms underlying the biological activities of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide could be studied for its potential use in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Finally, the use of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide in combination with other compounds could be studied for its potential synergistic effects.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-acetylphenol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)17-6-5-7-18(14-17)21-20(25)15-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMTCPXCDEUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)




![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

